molecular formula C18H14FIN2O3S B4132668 N-(4-fluorophenyl)-2-{[1-(4-iodophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}acetamide

N-(4-fluorophenyl)-2-{[1-(4-iodophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}acetamide

Cat. No.: B4132668
M. Wt: 484.3 g/mol
InChI Key: KYEFXLYBPRIETN-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-{[1-(4-iodophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}acetamide is a complex organic compound characterized by the presence of fluorine, iodine, and a pyrrolidinylthioacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-2-{[1-(4-iodophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, such as 4-fluoroaniline and 4-iodobenzoyl chloride. These intermediates undergo a series of reactions, including acylation, cyclization, and thiolation, under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-2-{[1-(4-iodophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: Halogen atoms (fluorine and iodine) can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

N-(4-fluorophenyl)-2-{[1-(4-iodophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-{[1-(4-iodophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-fluorophenyl)benzamide
  • N-(4-iodophenyl)benzamide

Comparison

Compared to similar compounds, N-(4-fluorophenyl)-2-{[1-(4-iodophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}acetamide is unique due to the presence of both fluorine and iodine atoms, as well as the pyrrolidinylthioacetamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-(4-fluorophenyl)-2-[1-(4-iodophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FIN2O3S/c19-11-1-5-13(6-2-11)21-16(23)10-26-15-9-17(24)22(18(15)25)14-7-3-12(20)4-8-14/h1-8,15H,9-10H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYEFXLYBPRIETN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=C(C=C2)I)SCC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FIN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-fluorophenyl)-2-{[1-(4-iodophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}acetamide
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N-(4-fluorophenyl)-2-{[1-(4-iodophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}acetamide
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N-(4-fluorophenyl)-2-{[1-(4-iodophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}acetamide
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N-(4-fluorophenyl)-2-{[1-(4-iodophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}acetamide
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N-(4-fluorophenyl)-2-{[1-(4-iodophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}acetamide
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N-(4-fluorophenyl)-2-{[1-(4-iodophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}acetamide

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